molecular formula C11H8N2O B1278152 1-(3-Isocyanatophenyl)-1H-pyrrole CAS No. 857283-59-1

1-(3-Isocyanatophenyl)-1H-pyrrole

Cat. No.: B1278152
CAS No.: 857283-59-1
M. Wt: 184.19 g/mol
InChI Key: PUPFPJGLDBUOOI-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) and Isocyanate Moieties in Chemical Synthesis and Materials Science

The intrigue surrounding 1-(3-Isocyanatophenyl)-1H-pyrrole stems from the well-established importance of its two key functional components: the pyrrole ring and the isocyanate group.

The pyrrole moiety is a five-membered aromatic heterocycle that is a fundamental component of many biologically active molecules, including heme, chlorophyll, and vitamin B12. mdpi.com In the realm of materials science, pyrrole is the monomer for polypyrrole, an intrinsically conducting polymer with applications in electronics, sensors, and biomedical devices due to its electrical conductivity, environmental stability, and biocompatibility. mdpi.comresearchgate.net The synthesis of N-aryl pyrroles, a class to which this compound belongs, is an active area of research, with methods developed to control the regioselective arylation of the pyrrole ring. rsc.orgnih.gov

The isocyanate group (-N=C=O) is a highly reactive functional group that readily undergoes addition reactions with nucleophiles such as alcohols, amines, and water. This reactivity is the cornerstone of polyurethane chemistry, where diisocyanates react with polyols to form a vast array of materials, from flexible foams to rigid plastics and durable coatings. The reaction of isocyanates with amines yields ureas, forming the basis for polyurea polymers, known for their high strength and elasticity. The versatility of the isocyanate group makes it a crucial component in the synthesis of a wide range of polymers and fine chemicals.

The combination of these two moieties in this compound suggests its utility as a monomer for creating novel functional polymers. The pyrrole unit can be electropolymerized or undergo oxidative chemical polymerization to form a conducting polymer backbone, while the isocyanate group provides a reactive handle for cross-linking, grafting, or post-polymerization modification.

Historical Context of Pyrrole-Based Compound Research

Research into pyrrole-based compounds has a rich history dating back to the 19th century with the isolation of pyrrole from bone oil. A significant milestone was the elucidation of the structure of heme and chlorophyll, which highlighted the biological importance of the pyrrole ring. The 20th century saw extensive research into the synthesis of substituted pyrroles and their incorporation into more complex molecules. A major breakthrough in materials science occurred with the discovery in the late 1970s that polypyrrole could be rendered electrically conductive, opening up a new field of organic electronics. mdpi.com Synthetic methodologies for creating N-aryl pyrroles have also evolved, with various catalytic systems being developed to facilitate their construction. rsc.org

Scope and Research Objectives for this compound Investigations

While dedicated studies on this compound are not widely documented, its structure points to several compelling research objectives. A primary focus would be its synthesis and purification. A plausible synthetic route could involve the reaction of 3-aminophenyl-1H-pyrrole with phosgene (B1210022) or a phosgene equivalent, a common method for isocyanate synthesis.

A second key research area would be the exploration of its reactivity. The interplay between the pyrrole ring and the isocyanate group could lead to interesting chemical behavior. For instance, the electron-donating nature of the pyrrole ring might influence the reactivity of the isocyanate group.

The most promising avenue for investigation lies in its application as a monomer in polymer science. Research objectives would include:

Homopolymerization: Investigating the polymerization of the pyrrole moiety through electrochemical or chemical oxidation to produce a polypyrrole derivative with pendant isocyanate groups. These reactive groups could then be used for subsequent cross-linking to enhance the mechanical properties of the polymer film.

Copolymerization: Copolymerizing this compound with other monomers to tailor the properties of the resulting polymer. For example, copolymerization with other pyrrole derivatives or different types of monomers could be explored. researchgate.net

Surface Modification: Utilizing the reactive isocyanate group to graft the molecule onto surfaces, thereby introducing the conductive properties of the pyrrole moiety to various substrates.

Synthesis of Novel Polyurethane/Polyurea Hybrids: Using the isocyanate functionality to react with polyols or polyamines, while the pyrrole ring remains available for subsequent polymerization or for its inherent electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-isocyanatophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-9-12-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPFPJGLDBUOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428158
Record name 1-(3-Isocyanatophenyl)-1H-pyrrole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-59-1
Record name 1-(3-Isocyanatophenyl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Isocyanatophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 1 3 Isocyanatophenyl 1h Pyrrole

Reactivity of the Isocyanate Group

The isocyanate group (–N=C=O) is a highly electrophilic functional group, making it susceptible to reaction with a wide range of nucleophiles. wikipedia.org This reactivity is central to the formation of various derivatives of 1-(3-isocyanatophenyl)-1H-pyrrole.

Formation of Urea (B33335) Derivatives

Isocyanates react with primary or secondary amines to form substituted urea derivatives. wikipedia.org This reaction involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isocyanate group. The reaction of this compound with various amines leads to the corresponding N,N'-substituted ureas. beilstein-journals.orgasianpubs.org For instance, its reaction with a primary amine (R-NH2) would yield a urea of the general structure 3-(1H-pyrrol-1-yl)phenyl-NH-C(O)-NH-R.

A general method for the synthesis of urea derivatives involves the treatment of phenyl carbamates with an amine in dimethyl sulfoxide (B87167) at room temperature, which has been shown to be a mild and efficient approach. google.com Another method involves the carbonylation of an aminophenyl pyrrole (B145914) with triphosgene, followed by the addition of an amine to the in situ generated aryl isocyanate. mdpi.com

Table 1: Examples of Urea Derivatives from Isocyanates and Amines
Isocyanate ReactantAmine ReactantResulting Urea Derivative
Phenyl IsocyanateAlkyl/Aryl AmineN-Alkyl/Aryl-N'-phenylurea
This compoundPrimary Amine (R-NH2)1-(3-(3-R-ureido)phenyl)-1H-pyrrole
This compoundSecondary Amine (R2NH)1-(3-(3,3-R2-ureido)phenyl)-1H-pyrrole

Formation of Carbamate (B1207046) Derivatives

The reaction of isocyanates with alcohols results in the formation of carbamate (urethane) derivatives. wikipedia.org In the case of this compound, its reaction with an alcohol (R-OH) yields a carbamate of the general structure 3-(1H-pyrrol-1-yl)phenyl-NH-C(O)-O-R. The reaction proceeds through the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. The use of catalysts, such as tin carboxylates or tertiary amines, can accelerate the rate of carbamate formation. rsc.org The synthesis of carbamate derivatives can also be achieved through various other methods, including the reaction of carbonylimidazolide with a nucleophile in water. organic-chemistry.org

Table 2: Formation of Carbamate Derivatives
Isocyanate ReactantAlcohol ReactantResulting Carbamate Derivative
Phenyl IsocyanateEthanolEthyl N-phenylcarbamate
This compoundMethanolMethyl (3-(1H-pyrrol-1-yl)phenyl)carbamate
This compoundtert-Butanoltert-Butyl (3-(1H-pyrrol-1-yl)phenyl)carbamate

Reactions with Hydroxyl and Amine Functionalized Substrates

This compound can react with substrates containing both hydroxyl and amine groups, leading to the formation of products with urea and/or carbamate linkages. The relative reactivity of the hydroxyl and amine groups towards the isocyanate will determine the final product distribution. Generally, amines are more nucleophilic than alcohols and will react preferentially with the isocyanate. noaa.gov This allows for selective reactions with substrates containing both functionalities. For example, reaction with an amino-alcohol could potentially yield a product with a urea linkage, a carbamate linkage, or both, depending on the reaction conditions and the stoichiometry of the reactants.

Reactivity of the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, making it reactive towards electrophiles. pearson.combiosynce.com The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing its nucleophilicity. pearson.com

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Pyrrole undergoes electrophilic aromatic substitution more readily than benzene (B151609). pearson.com The substitution pattern is highly regioselective, with a strong preference for substitution at the C2 (α) position over the C3 (β) position. onlineorganicchemistrytutor.comyoutube.comstackexchange.com This preference is attributed to the greater stability of the cationic intermediate (arenium ion) formed during attack at the C2 position, which can be stabilized by three resonance structures, compared to the two resonance structures for attack at the C3 position. onlineorganicchemistrytutor.comstackexchange.comyoutube.com

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole
Position of AttackNumber of Resonance Structures for IntermediateStability of IntermediatePreferred Product
C2 (α-position)3 onlineorganicchemistrytutor.comstackexchange.comMore stable onlineorganicchemistrytutor.comstackexchange.comMajor product onlineorganicchemistrytutor.comyoutube.com
C3 (β-position)2 onlineorganicchemistrytutor.comstackexchange.comLess stable onlineorganicchemistrytutor.comstackexchange.comMinor product onlineorganicchemistrytutor.comyoutube.com

Cycloaddition Reactions of the Pyrrole Moiety

The pyrrole ring can participate as a diene in cycloaddition reactions, although it is less reactive in this regard compared to furan. thieme-connect.de The aromaticity of the pyrrole ring must be overcome for it to act as a diene. However, under certain conditions, pyrroles can undergo [4+3], [3+2], and other cycloaddition reactions. thieme-connect.deosi.lvnih.gov The presence of the 1-phenyl substituent can influence the feasibility and outcome of these reactions. For instance, in [3+2] cycloadditions of 1-substituted pyrroles, the nature of the substituent on the nitrogen can affect the reactivity and the structure of the resulting cycloadducts. osi.lv

N-Substitution Effects on Pyrrole Reactivity

The reactivity of the pyrrole ring is significantly influenced by the nature of the substituent attached to the nitrogen atom. In its unsubstituted form, pyrrole is an electron-rich aromatic heterocycle. The nitrogen atom's lone pair of electrons participates in the aromatic π-system, which increases the electron density of the ring carbons and makes the molecule highly reactive towards electrophilic substitution. uobaghdad.edu.iqlibretexts.org This enhanced reactivity is so pronounced that pyrrole is often compared to highly activated benzene derivatives like phenols and amines. uobaghdad.edu.iq Electrophilic attack preferentially occurs at the C-2 (α) position because the resulting cationic intermediate (the arenium ion) is stabilized by resonance to a greater degree than the intermediate formed from attack at the C-3 (β) position. uobaghdad.edu.iqlibretexts.org

The introduction of a substituent on the nitrogen atom, as in this compound, modulates this inherent reactivity through a combination of electronic and steric effects.

Electronic Effects: The substituent on the nitrogen can either be electron-donating or electron-withdrawing. The 3-isocyanatophenyl group is a powerful electron-withdrawing group. This effect arises from both the inductive and mesomeric (resonance) withdrawal of electron density from the pyrrole ring. The isocyanate group (-N=C=O) and the phenyl ring pull electron density away from the pyrrole nitrogen. This reduction in the availability of the nitrogen's lone pair to the pyrrole ring has a deactivating effect on electrophilic aromatic substitution reactions compared to unsubstituted pyrrole. iust.ac.ir Consequently, harsher reaction conditions may be required for substitutions on the pyrrole ring of this compound than for pyrrole itself. uobaghdad.edu.iq

Steric Effects: The N-substituent can also exert steric hindrance, influencing the regioselectivity of reactions. While electrophilic attack typically favors the C-2 position, a bulky N-substituent can sterically shield the C-2 and C-5 positions. Research has shown that with sufficiently bulky N-substituents, such as 1-(t-butyldimethylsilyl) or 1-(tri-i-propylsilyl), electrophilic attack can be redirected to occur exclusively at the C-3 (β) position. iust.ac.ir The 1-(3-isocyanatophenyl) group is sterically demanding and could potentially alter the typical α-selectivity, favoring substitution at the β-position.

The table below summarizes the expected effects of the N-substituent on the reactivity of the pyrrole ring.

FeatureUnsubstituted PyrroleThis compound
N-Substituent -H-C₆H₄NCO (3-isocyanatophenyl)
Electronic Effect NeutralStrongly Electron-Withdrawing
Reactivity to Electrophiles High (Activated Ring) uobaghdad.edu.iqlibretexts.orgReduced (Deactivated Ring) iust.ac.ir
Favored Substitution Site C-2 (α-position) uobaghdad.edu.iqPotentially shifted towards C-3 (β-position) due to steric hindrance iust.ac.ir

Reaction Pathway Elucidation and Kinetic Studies

Detailed kinetic and mechanistic studies specifically for this compound are not extensively documented in publicly available research. However, the reaction pathways and kinetics of the parent pyrrole molecule have been investigated, providing a strong foundation for understanding the potential reactivity of its derivatives.

A notable area of study is the reaction of pyrroles with oxidizing agents like ozone, which is relevant for environmental chemistry and water treatment. aau.dkrsc.org The elucidation of these reaction pathways involves a combination of kinetic measurements, product identification, and computational modeling. rsc.orgresearchgate.net

For instance, the reaction of pyrrole with ozone has been shown to be a complex process. Kinetic studies determined the apparent second-order rate constants (k_app) over a range of pH values. aau.dk The reaction proceeds through initial electrophilic attack of ozone on the electron-rich pyrrole ring, leading to the formation of several transformation products.

Mechanistic investigations suggest that the reaction can involve cycloaddition of ozone to the ring. researchgate.net Key identified products from the ozonation of pyrrole include maleimide, formamide, formate (B1220265), and glyoxal. aau.dk The formation of these products indicates the cleavage of the pyrrole ring during the reaction.

The table below presents kinetic data from a study on the reaction of pyrrole with ozone.

Table 3.3.1: Kinetic Data for the Reaction of Pyrrole with Ozone Data sourced from studies on the parent pyrrole molecule.

ReactantReaction ConditionSecond-Order Rate Constant (k)Identified ProductsReference
PyrroleReaction with Ozone(1.4 ± 1.1) × 10⁶ M⁻¹ s⁻¹Maleimide, Formamide, Formate, Glyoxal rsc.org
PyrroleReaction with O(³P)Temperature-dependentMultiple products via α-C, β-C, and N-addition pathways researchgate.net

For this compound, two primary reactive sites must be considered: the pyrrole ring and the isocyanate group.

Isocyanate Group Reactivity: The isocyanate group (-N=C=O) is highly reactive towards nucleophiles. It readily reacts with water, alcohols, and amines. fishersci.com For example, a plausible reaction pathway involves the nucleophilic attack of a suitable reagent on the carbonyl carbon of the isocyanate. Mechanistic studies on related reactions, such as the one-pot synthesis of pyrrole derivatives using phenyl isocyanate, show that the isocyanate can be attacked by a nucleophile, leading to a dipolar intermediate that subsequently undergoes cyclization. arkat-usa.org

Therefore, a complete reaction pathway elucidation for this compound would need to account for competitive reactions at both the heterocyclic ring and the isocyanate functional group, with the specific pathway and kinetics being highly dependent on the reactants and conditions employed.

Research on the Polymerization of this compound Remains Undocumented in Scientific Literature

Despite a comprehensive search of scientific databases and academic journals, no specific research detailing the polymerization studies of the chemical compound this compound has been found. Consequently, an in-depth article on its homopolymerization and copolymerization pathways, as requested, cannot be generated at this time due to the absence of published data.

The initial request outlined a detailed exploration of the polymerization behavior of this specific bifunctional monomer, which possesses both a reactive isocyanate group and a polymerizable pyrrole ring. The proposed article structure included an investigation into the homopolymerization of each functional moiety—the isocyanate group and the pyrrole ring—as well as its copolymerization with various monomers such as polyols, polyamines, other pyrrole derivatives, and conjugated monomers.

Extensive searches were conducted to locate studies on these specific topics. However, the scientific literature does not appear to contain any articles, patents, or communications that describe the synthesis or polymerization of this compound.

General principles of polymer chemistry suggest potential reactivity for this molecule. The isocyanate group is well-known to react with polyols and polyamines to form polyurethanes and polyureas, respectively. nih.govmdpi.commdpi.com The trimerization of isocyanate groups to form isocyanurate rings is also a known reaction pathway. chemrxiv.org The pyrrole moiety can undergo oxidative polymerization, a common method to produce conducting polymers. researchgate.netresearchgate.net Furthermore, copolymerization of various pyrrole derivatives with other monomers like thiophenes and anilines has been documented. nih.gov

However, without specific experimental data for this compound, any discussion of its polymerization behavior, including reaction conditions, catalyst systems, and the properties of the resulting polymers, would be purely speculative. Adhering to the principles of scientific accuracy, such speculation cannot form the basis of a factual article.

Research into functionalized pyrroles and isocyanate-containing monomers is an active field. nih.govacs.orgacs.orgnih.govresearchgate.netradtech2020.commdpi.com It is possible that the polymerization of this compound is a novel area of research that has not yet been published. Until such research is made publicly available, a detailed and scientifically accurate article on its specific polymerization studies cannot be written.

Polymerization Studies of 1 3 Isocyanatophenyl 1h Pyrrole

Polymerization Mechanisms and Kinetics

The polymerization of pyrrole (B145914) and its derivatives proceeds through oxidative pathways, which can be initiated either electrochemically or with chemical oxidants. The presence of the N-substituent in 1-(3-isocyanatophenyl)-1H-pyrrole directs the polymerization to occur exclusively through the 2 and 5 positions of the pyrrole ring.

Electrochemical polymerization is a common and controlled method for synthesizing conductive polymer films directly onto an electrode surface. rsc.org The process for an N-substituted pyrrole like this compound is anticipated to follow a well-established mechanism.

The fundamental steps are:

Monomer Oxidation: The process begins at the electrode surface with the oxidation of the monomer to a radical cation. The potential required for this initial oxidation is a key parameter, influenced by the electronic nature of the substituent on the pyrrole ring.

Dimerization: Two radical cations then couple, typically forming a dihydro-dimer cation.

Deprotonation and Re-aromatization: The dimer expels two protons to re-aromatize, forming a neutral bipyrrole derivative.

Chain Propagation: The newly formed dimer has a lower oxidation potential than the original monomer and is immediately oxidized. It couples with another monomer radical cation, and the process repeats, leading to the growth of the polymer chain on the electrode surface. researchgate.net

For this compound, the electron-withdrawing nature of the isocyanatophenyl group is expected to increase the monomer's oxidation potential compared to unsubstituted pyrrole. The isocyanate (-N=C=O) group itself is electrochemically active; however, it can remain intact during polymerization if the applied potential is carefully controlled, allowing for a polymer film that is functionalized with reactive isocyanate groups. Studies on other N-substituted pyrroles show that functional groups can be preserved, enabling post-polymerization modification. nih.govmdpi.com

MonomerOxidation Potential (V vs. Ag/AgCl)Reference
Pyrrole~0.8 - 1.2 V researchgate.net
N-Methylpyrrole~1.1 V mdpi.com
N-Phenylpyrrole~1.25 V researchgate.net
This compound >1.25 V (Estimated)

Table 1: Comparison of oxidation potentials for pyrrole and select N-substituted derivatives. The potential for this compound is estimated to be higher than N-phenylpyrrole due to the electron-withdrawing isocyanate group.

Chemical oxidative polymerization is a versatile method for producing bulk quantities of polypyrrole derivatives. researchgate.net The reaction is typically carried out by adding a chemical oxidant, such as ammonium (B1175870) persulfate (APS) or iron(III) chloride (FeCl₃), to a solution of the monomer. researchgate.net

The mechanism mirrors the electrochemical process in its fundamental steps of radical cation formation and subsequent coupling.

Initiation: The oxidant abstracts an electron from the monomer, generating a radical cation.

Propagation: The radical cations couple, and the polymer chain grows through repeated oxidation and coupling steps. researchgate.net

Termination: The chain growth ceases through various potential side reactions or when the oxidant is consumed.

For this compound, the reaction kinetics would be highly dependent on the choice of oxidant and solvent. The isocyanate group is highly reactive toward nucleophiles, particularly water. Therefore, to preserve this functional group in the final polymer, the polymerization must be conducted under strictly anhydrous (aprotic) conditions. The use of an oxidant like FeCl₃ in a dry organic solvent such as acetonitrile (B52724) or chloroform (B151607) would be a viable approach. The color of the reaction mixture typically changes from colorless or pale yellow to a dark brown or black, indicating the formation of the conjugated polymer. rsc.org

Influence of this compound Structure on Polymer Architecture and Properties

The specific structure of the this compound monomer is predicted to have a profound impact on the architecture and resulting properties of the polymer, poly(this compound).

Polymer Architecture: The presence of the bulky N-(3-isocyanatophenyl) substituent forces a more regular α,α'-(2,5)-linkage along the polymer backbone, as it blocks other reaction sites. However, this same bulky group introduces significant steric hindrance, which prevents the polymer chains from adopting a planar conformation. This twisting of the polymer backbone disrupts the π-orbital overlap between adjacent pyrrole rings and hinders efficient inter-chain packing, leading to a largely amorphous polymer structure. mdpi.comresearchgate.net

Polymer Properties:

Electrical Conductivity: Unsubstituted polypyrrole is known for its high electrical conductivity, which relies on the planarity of its conjugated backbone and close inter-chain packing. The steric hindrance from the N-substituent in poly(this compound) would severely disrupt this conjugation and packing. Consequently, a dramatic decrease in electrical conductivity, likely by several orders of magnitude compared to polypyrrole, is expected. Studies on N-alkyl and N-phenyl substituted polypyrroles confirm that such substitutions significantly reduce conductivity. mdpi.comresearchgate.net

Solubility: While unsubstituted polypyrrole is notoriously insoluble and difficult to process, the introduction of the N-(3-isocyanatophenyl) group should enhance the polymer's solubility in common organic solvents. This is a common strategy employed to improve the processability of conductive polymers. mdpi.com

Functionalizability: The most significant property imparted by the monomer structure is the presence of the reactive isocyanate group on every repeating unit. This makes the polymer an incredibly versatile platform for post-synthesis modification. The isocyanate moiety can readily react with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form stable urethane (B1682113), urea (B33335), and thiocarbamate linkages, respectively. This allows for the straightforward grafting of different functional side chains onto the polypyrrole backbone, enabling the creation of a diverse family of materials with tailored properties for specific applications.

PropertyPolypyrrole (PPy)Poly(N-methylpyrrole)Poly(this compound) (Predicted)
Electrical Conductivity High (10-100 S/cm)Low (~10⁻³ S/cm) mdpi.comVery Low (<10⁻⁵ S/cm)
Solubility InsolubleSparingly solubleSoluble in organic solvents
Morphology Semi-crystalline/AmorphousAmorphousAmorphous
Key Feature High conductivityImproved processabilityReactive isocyanate functionality for post-polymerization modification

Table 2: Comparison of expected properties of poly(this compound) with unsubstituted polypyrrole and poly(N-methylpyrrole).

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Predictions via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 1-(3-isocyanatophenyl)-1H-pyrrole, DFT calculations can elucidate the distribution of electron density, the energies and shapes of molecular orbitals, and various reactivity descriptors.

Theoretical studies on related five-membered aromatic heterocycles like pyrrole (B145914) show that the nitrogen atom's lone pair participates in the π-system, making the ring electron-rich. chemrxiv.orgresearchgate.net DFT calculations would likely confirm that in this compound, the pyrrole ring acts as an electron-donating group. Conversely, the isocyanate (-N=C=O) group is a potent electrophile and electron-withdrawing group, a characteristic well-established for compounds like phenyl isocyanate. wikipedia.orgrsc.org

The molecule's reactivity is governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is expected to be delocalized primarily over the electron-rich pyrrole ring and the adjacent phenyl ring. This distribution indicates that these regions are the most susceptible to electrophilic attack.

LUMO: The LUMO is predicted to be centered on the isocyanate group, specifically on the carbon atom of the -N=C=O moiety. This localization highlights the carbon atom as the primary electrophilic site, making it highly susceptible to attack by nucleophiles such as alcohols, amines, or water. rsc.org

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations can provide a quantitative measure of this gap, offering a comparative tool for assessing its reactivity against other isocyanates.

Natural Bond Orbital (NBO) analysis, another tool often used alongside DFT, can further quantify charge distributions. Such analysis would likely show a significant positive partial charge on the isocyanate carbon and a negative charge on the oxygen and nitrogen atoms of the -N=C=O group, reinforcing the prediction of its electrophilic nature. nih.gov

Table 1: Predicted Electronic Properties of this compound from DFT Analogues

Property Predicted Characteristic Basis from Analogous Systems
HOMO Location Delocalized over pyrrole and phenyl rings Studies on N-aryl pyrroles chemrxiv.org
LUMO Location Centered on the isocyanate carbon Studies on phenyl isocyanate rsc.orgresearchgate.net
Isocyanate Carbon High positive partial charge (electrophilic) NBO analysis of related compounds nih.gov

| Pyrrole Ring | High electron density (nucleophilic character) | DFT studies on pyrrole derivatives researchgate.net |

Conformational Analysis of this compound

The three-dimensional structure and flexibility of this compound are defined by the rotation around the single bond connecting the pyrrole nitrogen to the phenyl ring. Conformational analysis, typically performed using computational methods, helps identify the most stable spatial arrangements (conformers) and the energy barriers between them. libretexts.org

For N-aryl pyrroles, the relative orientation of the two aromatic rings is the most significant conformational variable. osi.lvnih.gov The key dihedral angle is C-N-C(ipso)-C, which describes the twist between the plane of the pyrrole ring and the plane of the phenyl ring.

Computational studies on similar molecules, such as N-phenylpyrrole, suggest that the molecule is not perfectly planar in its lowest energy state. osi.lv A twisted conformation, where the dihedral angle is non-zero (typically between 20° and 50°), is often favored to minimize steric hindrance between the hydrogen atoms on the pyrrole ring and the phenyl ring. A fully planar conformation would lead to significant steric clashes, while a perpendicular arrangement (90° dihedral angle) would disrupt the favorable π-conjugation between the rings.

The potential energy surface for this rotation would likely show two equivalent energy minima corresponding to the twisted conformers and two energy barriers.

Rotational Barrier (at 0°/180°): This represents the transition state for interconversion between the stable conformers and is associated with the planar arrangement.

Rotational Barrier (at 90°): A higher energy barrier at the perpendicular arrangement where electronic communication between the rings is minimized.

The presence of the isocyanate group at the meta position is not expected to introduce significant steric hindrance that would drastically alter the fundamental conformational preferences of the N-phenylpyrrole core.

Table 2: Predicted Conformational Data for this compound

Parameter Predicted Value/State Basis from Analogous Systems
Stable Conformation Non-planar, twisted Conformational analysis of N-vinyl-2-phenylpyrrole osi.lv
Dihedral Angle (C-N-C-C) ~20° - 50° Studies on [2.2]heterophanes containing pyrrole cwu.edu
Lowest Energy Barrier Planar transition state (0°/180°) General principles of conformational analysis libretexts.org

| Highest Energy Barrier | Perpendicular transition state (90°) | General principles of conformational analysis libretexts.org |

Simulation of Intermolecular Interactions and Polymerization Initiation

The isocyanate group is highly reactive towards nucleophiles, which is the basis for its use in polymerization. wikipedia.org The initiation of polymerization involving this compound would begin with the nucleophilic attack on the electrophilic carbon of the isocyanate group.

Computational modeling can simulate this initial step. For instance, in the presence of an alcohol (R-OH), the reaction would proceed as follows:

Nucleophilic Attack: The lone pair of the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate.

Proton Transfer: A proton is transferred from the alcohol to the isocyanate nitrogen, resulting in the formation of a urethane (B1682113) linkage.

DFT calculations can be used to map the reaction pathway, identifying the transition state structure and calculating the activation energy for this initiation step. Studies on the reaction of phenyl isocyanate with various nucleophiles have shown that this process is generally facile, often proceeding without a significant energy barrier, especially when catalyzed. rsc.orgnih.gov

Beyond covalent bond formation, this compound can engage in several non-covalent intermolecular interactions, which are crucial for the structure of any resulting polymer:

Hydrogen Bonding: While the monomer itself lacks strong hydrogen bond donors, the urethane group formed after reaction (-NH-C=O) is an excellent hydrogen bond donor (the N-H group) and acceptor (the C=O group). These interactions are fundamental to the structure of polyurethanes. rsc.org

π-π Stacking: The two aromatic rings (pyrrole and phenyl) can interact with those of neighboring molecules through π-π stacking.

Dipole-Dipole Interactions: The polar isocyanate group creates a significant molecular dipole moment, leading to dipole-dipole interactions.

Simulations using methods like the Atoms in Molecules (AIM) theory can characterize and quantify the strength of these interactions. nih.gov

Molecular Dynamics Simulations of Polymer Formation and Dynamics

While DFT is excellent for studying individual molecules and reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time, such as the formation and dynamics of a polymer chain. mit.eduwpmucdn.com

An MD simulation of the polymerization of this compound would typically involve the following steps:

System Setup: A simulation box is created containing multiple monomers and initiator molecules (e.g., a diol for polyurethane formation).

Force Field Application: A suitable force field (e.g., OPLS-AA, AMBER) is chosen to describe the potential energy of the system as a function of atomic positions. wpmucdn.com This includes terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic).

Polymerization Algorithm: A reactive force field or a specialized algorithm is used to allow for the formation of new covalent bonds (urethane linkages) when reactive atoms come within a certain distance and orientation, mimicking the polymerization process. nih.gov

Simulation Run: The system's evolution is simulated over time (nanoseconds to microseconds) by solving Newton's equations of motion for each atom.

From the resulting trajectory, numerous properties of the forming polymer can be analyzed:

Chain Growth and Conformation: The rate of polymerization and the resulting molecular weight distribution can be monitored. The conformation of the polymer chains, including their radius of gyration and end-to-end distance, can be calculated.

Microstructure and Phase Separation: In polyurethanes, the "hard" segments (containing the urethane and phenyl-pyrrole groups) and "soft" segments (from a polyol initiator, if used) often undergo microphase separation. MD simulations can visualize the formation of these hard and soft domains, which are critical to the material's mechanical properties. mit.eduacs.org

Mechanical Properties: Once a polymer structure is equilibrated, its response to mechanical stress can be simulated. Properties like the Young's modulus can be estimated by applying deformation to the simulation box and measuring the stress response. mit.edu

Hydrogen Bond Dynamics: The formation, breaking, and lifetime of hydrogen bonds within the polymer matrix can be analyzed, providing insight into the material's cohesion and thermal properties. rsc.org

These simulations provide a molecular-level understanding that connects the chemical structure of the monomer to the macroscopic properties of the final polymer material. acs.org

Advanced Applications in Materials Science

Development of Conductive Polymeric Materials

Polypyrrole is a well-known conductive polymer, and its properties can be tuned by introducing different functional groups. N-substituted pyrroles, where a group is attached to the nitrogen atom, can be polymerized to form regioregular polymers, which can influence the material's electrical conductivity and processability. For instance, the copolymerization of pyrrole (B145914) with its derivatives can lead to materials with conductivities that are intermediate between those of the respective homopolymers.

Conjugated Microporous Polymers (CMPs) and Polymeric Frameworks

Pyrrole-containing monomers are used to synthesize conjugated microporous polymers (CMPs). dtic.mil These materials possess high surface areas and permanent porosity, making them suitable for applications like gas storage and heterogeneous catalysis. dtic.mil The synthesis of these frameworks typically involves the self-condensation or cross-coupling of multi-topic pyrrole-based monomers. dtic.mil

Liquid Crystalline Polymer Systems

The incorporation of rigid, rod-like molecular units, known as mesogens, into a polymer structure can induce liquid crystalline behavior. N-substituted pyrroles, where the substituent is a mesogenic group like cyanobiphenyl, have been synthesized and polymerized to create liquid crystalline polypyrroles. These materials can exhibit self-organizing behavior, forming ordered nanostructures.

Functional Materials for Catalytic Applications

The nitrogen atoms within the polypyrrole backbone and the porous nature of materials like CMPs can provide active sites for catalysis. Pyrrole-based CMPs have been shown to be effective heterogeneous catalysts for reactions such as Knoevenagel condensation, demonstrating good recyclability. dtic.mil

Applications in Adhesion Promotion and Surface Modification

Isocyanate-containing compounds are widely used as adhesion promoters, particularly for polyurethane-based adhesives and coatings. The isocyanate group (–NCO) is highly reactive towards active hydrogen-containing functional groups (like -OH and -NH2) found on many substrates, forming strong urethane (B1682113) or urea (B33335) linkages and enhancing interfacial adhesion.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The industrial synthesis of isocyanates has traditionally relied on the use of highly toxic phosgene (B1210022). digitellinc.com A primary future direction is the development of greener, phosgene-free synthetic pathways for 1-(3-Isocyanatophenyl)-1H-pyrrole. rsc.orgbohrium.com Research is gravitating towards methods like the reductive carbonylation of the corresponding nitro-precursor, 1-(3-nitrophenyl)-1H-pyrrole. digitellinc.comuniversiteitleiden.nl This approach avoids hazardous reagents and aligns with the principles of green chemistry. rsc.org Another promising avenue is the Curtius rearrangement of a corresponding acyl azide (B81097), which can be performed in a scalable and safer manner using flow chemistry. researchgate.net

Furthermore, the synthesis of the pyrrole (B145914) ring itself is an area ripe for innovation. nih.gov While classic methods like the Paal-Knorr reaction are effective, future work will likely explore one-pot, multi-component reactions that increase efficiency and reduce waste. semanticscholar.orgalliedacademies.org The goal is to establish an integrated, sustainable process from simple starting materials to the final functional monomer.

Table 1: Comparison of Potential Synthetic Routes

Method Precursor Key Reagents Advantages Challenges
Traditional Phosgenation 1-(3-aminophenyl)-1H-pyrrole Phosgene (COCl₂) High yield, established technology Extreme toxicity of phosgene, corrosive HCl byproduct. digitellinc.comuniversiteitleiden.nl
Reductive Carbonylation 1-(3-nitrophenyl)-1H-pyrrole Carbon Monoxide (CO), Catalyst (e.g., Pd) Phosgene-free, direct conversion. digitellinc.comuniversiteitleiden.nl Requires high pressure, catalyst optimization, and mechanistic understanding. digitellinc.com
Curtius Rearrangement 3-(1H-pyrrol-1-yl)benzoic acid Acyl azide intermediates Phosgene-free, can be adapted for flow chemistry, potentially uses renewable feedstocks. researchgate.net Acyl azides can be unstable and potentially explosive intermediates. researchgate.net

| One-Pot Pyrrole Synthesis | Simple amines and dicarbonyls | Various catalysts | High efficiency, reduced purification steps. semanticscholar.orgalliedacademies.org | Substrate scope and reaction conditions need to be optimized for the specific target molecule. |

Advanced Spectroscopic and Structural Characterization of Polymers

Once polymerized, typically through oxidative or electrochemical methods, the resulting poly(this compound) requires detailed characterization to understand its structure-property relationships. mdpi.com While standard techniques like Fourier-transform infrared (FTIR) spectroscopy can confirm the presence of key functional groups (pyrrole ring, isocyanate), future research will employ more advanced methods. researchgate.net

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy will be crucial for elucidating the polymer's detailed connectivity and the extent of cross-linking that may occur through the isocyanate groups. Electrochemical impedance spectroscopy (EIS) can provide deep insights into the polymer's charge transfer characteristics and interfacial properties, which are vital for applications in sensors and energy storage. mdpi.com Morphological analysis using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) will reveal the polymer's surface topography and microstructure, which significantly influence its performance. researchgate.netyoutube.com

Table 2: Advanced Characterization Techniques for Poly(this compound)

Technique Information Gained Expected Observations/Significance
FTIR Spectroscopy Functional group identification Presence of N-H/C-H stretches from the pyrrole ring (~3100 cm⁻¹), C=C and C-N ring stretches (~1540, 1280 cm⁻¹), and the strong, characteristic N=C=O stretch (~2270 cm⁻¹). researchgate.netmdpi.com
Solid-State NMR Polymer structure, connectivity, cross-linking Differentiating between α-α and α-β linkages in the polypyrrole backbone; detecting the formation of urea (B33335) or urethane (B1682113) linkages from isocyanate reactions.
Electrochemical Impedance Spectroscopy (EIS) Interfacial properties, charge transfer resistance Evaluating the polymer's suitability as an electrode coating; understanding doping/de-doping mechanisms and ion diffusion kinetics. mdpi.com
Thermogravimetric Analysis (TGA) Thermal stability Determining the degradation temperature, which is crucial for processing and application limits. Polypyrrole derivatives often show enhanced thermal stability. researchgate.net

| Scanning Electron Microscopy (SEM) | Surface morphology | Visualizing the polymer's microstructure (e.g., granular, fibrous), which affects conductivity and surface area. researchgate.net |

Rational Design of Derivatives for Targeted Material Properties

The monomer this compound serves as a versatile platform for creating a family of polymers with tailored properties. rsc.orgrsc.org The future of this research lies in the rational design of derivatives to meet specific application demands. nih.gov This involves strategically adding other functional groups to the phenyl ring or the pyrrole ring of the monomer before polymerization.

For instance, introducing long alkyl chains could enhance the solubility of the resulting polymer in organic solvents, facilitating solution-based processing. mdpi.com Attaching electron-withdrawing or electron-donating groups to the phenyl ring could modulate the electronic properties of the polypyrrole backbone, tuning its conductivity and redox potential for specific sensor applications. Furthermore, the isocyanate group itself can be reacted post-polymerization to graft other molecules, creating functional surfaces for biomedical applications or catalysts. specificpolymers.com

Table 3: Proposed Derivatives for Targeted Material Properties

Derivative Modification Targeted Property Potential Application
Alkyl-Substituted Derivative Add C₈H₁₇ chain to the phenyl ring Increased solubility Printable electronics, solution-cast films
Fluoro-Substituted Derivative Add -F or -CF₃ to the phenyl ring Modified electronic properties, hydrophobicity Chemical sensors, low-fouling coatings
Sulfonated Derivative Add -SO₃H group to the phenyl ring Water solubility, ion-exchange capability Ion-exchange membranes, aqueous sensors

| Post-Polymerization Grafting | React pendant -NCO groups with a fluorescent dye | Optical sensing | Fluorescent biosensors |

Integration into Multifunctional Material Systems

A significant emerging research area is the integration of poly(this compound) into multifunctional systems and composites. specificpolymers.com The isocyanate group is a key enabler for this integration, as it can form strong covalent bonds with a variety of substrates and materials containing active hydrogens (e.g., hydroxyl, amine groups).

This allows for the creation of advanced composites where the conductive polypyrrole is chemically anchored to reinforcing fillers like silica, cellulose, or other polymer matrices. Such materials could combine electrical conductivity with enhanced mechanical strength or flexibility. Another exciting possibility is its use as a surface modifier for other advanced materials, such as covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), to introduce conductivity or improve interfacial adhesion in composite membranes for separations or catalysis. acs.org The dual functionality of the monomer allows it to act as both a conductive polymer precursor and a molecular "glue," paving the way for novel hybrid materials with synergistic properties.

Q & A

Q. What are the standard synthetic routes for 1-(3-Isocyanatophenyl)-1H-pyrrole, and how are reaction conditions optimized?

Answer: A common approach involves cyclization and functionalization of pyrrole precursors. For example, analogous pyrrole derivatives are synthesized via refluxing precursors (e.g., chloranil in xylene) under controlled conditions . Key parameters include reaction time (25–30 hours), temperature (reflux), and purification via recrystallization (e.g., methanol). Optimization involves adjusting solvent polarity, catalyst loadings, and stoichiometric ratios to maximize yield and purity.

Q. How can researchers safely handle and store this compound given its reactivity?

Answer: Safety protocols include:

  • Storage: Inert atmosphere (argon/nitrogen), sealed containers at –20°C to prevent moisture absorption or polymerization .
  • Handling: Use fume hoods, PPE (gloves, goggles), and avoid inhalation/skin contact. Waste must be segregated and disposed via certified hazardous waste programs .
  • Emergency measures: For spills, neutralize with dry sand and consult safety data sheets (SDS) for specific deactivation protocols .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural confirmation: NMR (e.g., 1^1H/13^13C for isocyanate and pyrrole proton environments) and FT-IR (N=C=O stretch at ~2250–2275 cm1^{-1}) .
  • Purity assessment: HPLC with UV detection or GC-MS to identify byproducts (e.g., unreacted precursors or oligomers) .
  • Thermal stability: TGA/DSC to monitor decomposition temperatures and exothermic events .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

Answer:

  • Comparative studies: Replicate conflicting experiments under controlled conditions (e.g., humidity, oxygen levels) to identify environmental factors .
  • Advanced characterization: Use X-ray crystallography to confirm solid-state structure vs. solution-phase behavior. Spectroscopic titration (e.g., with amines) can quantify isocyanate reactivity .
  • Computational modeling: DFT calculations to predict thermodynamic stability and reaction pathways (e.g., dimerization vs. hydrolysis) .

Q. What strategies are effective for designing derivatives with enhanced bioactivity or material properties?

Answer:

  • Functional group modulation: Replace the isocyanate group with thiocyanate or acyl chloride to alter electrophilicity .
  • Heterocyclic fusion: Attach pyridine or imidazole rings to the pyrrole core to improve π-conjugation for optoelectronic applications .
  • Structure-activity relationship (SAR): Systematic variation of substituents (e.g., electron-withdrawing groups at the phenyl ring) followed by bioassays or conductivity testing .

Q. How can factorial design improve the scalability of its synthesis?

Answer: A 2k^k factorial design evaluates variables:

FactorLow Level (-1)High Level (+1)
Temperature80°C120°C
Catalyst Loading0.5 mol%2.0 mol%
SolventTolueneDMF

Outcome metrics: Yield, purity, and reaction time. ANOVA identifies significant interactions (e.g., high temperature + DMF accelerates side reactions). Response surface methodology (RSM) then optimizes conditions .

Q. What methodologies are used to assess environmental impact or decomposition pathways?

Answer:

  • Hydrolysis studies: Monitor degradation in aqueous buffers (pH 4–10) via LC-MS to detect phenylurea or CO2_2 byproducts .
  • Ecotoxicity assays: Daphnia magna or algal growth inhibition tests to evaluate aquatic toxicity .
  • Advanced oxidation processes (AOPs): UV/O3_3 treatment to simulate degradation in wastewater, followed by TOF-MS for intermediate identification .

Methodological Guidance

Q. How to validate synthetic protocols for reproducibility across laboratories?

  • Inter-lab validation: Share detailed SOPs (e.g., inert atmosphere requirements, quenching steps) with partner institutions .
  • Robustness testing: Introduce deliberate variations (e.g., ±5% reagent excess) and quantify yield/purity deviations .
  • Reference standards: Cross-check with commercial or literature spectra (e.g., PubChem or Reaxys entries) .

9. Addressing challenges in isolating reactive intermediates during synthesis:

  • In-situ monitoring: ReactIR or Raman spectroscopy to track intermediate formation (e.g., isocyanate generation from carbamates) .
  • Cryogenic trapping: Quench reactions at –78°C (dry ice/acetone) to stabilize transient species for NMR analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.